![molecular formula C22H26FNO B1232720 (4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone CAS No. 120357-05-3](/img/structure/B1232720.png)
(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone is a chemical compound with the molecular formula C24H28FNO It is known for its unique structure, which includes a fluorophenyl group and a phenylbutyl-substituted piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-(4-phenylbutyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone
- (4-Bromophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone
- (4-Methylphenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone
Uniqueness
(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it distinct from its analogs with different substituents.
特性
CAS番号 |
120357-05-3 |
|---|---|
分子式 |
C22H26FNO |
分子量 |
339.4 g/mol |
IUPAC名 |
(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C22H26FNO/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-17H2 |
InChIキー |
FTJXZACAQRDRNT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3 |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)
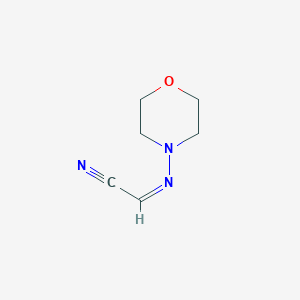
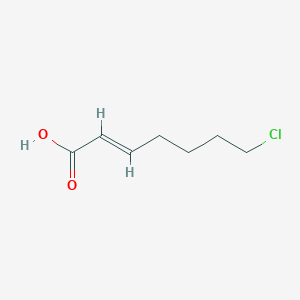
![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)
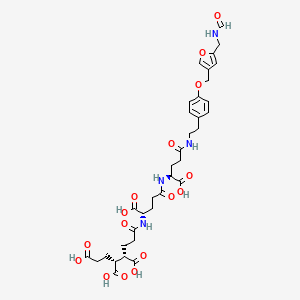
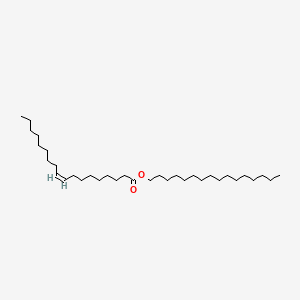
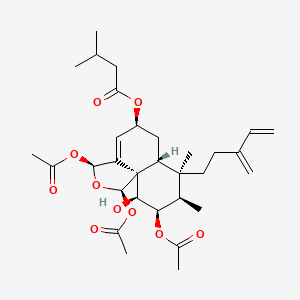
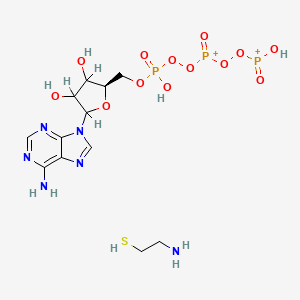
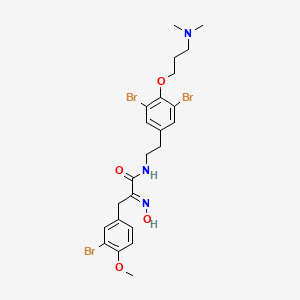
![2-[[5,6-bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B1232647.png)
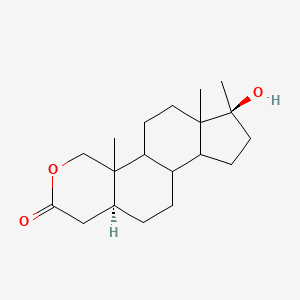
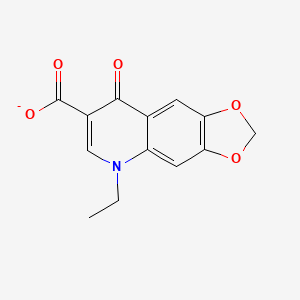
![5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE](/img/structure/B1232655.png)
![3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232661.png)
